Home > Products > Screening Compounds P82728 > 1S-epi-Ticagrelor
1S-epi-Ticagrelor -

1S-epi-Ticagrelor

Catalog Number: EVT-15489810
CAS Number:
Molecular Formula: C23H28F2N6O4S
Molecular Weight: 522.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1S-epi-Ticagrelor is a stereoisomer of Ticagrelor, a well-known P2Y12 platelet inhibitor primarily used to reduce the risk of cardiovascular events in patients with acute coronary syndrome or a history of myocardial infarction. Ticagrelor itself is classified as a small molecule and belongs to the class of cyclopentyltriazolopyrimidines. It was developed by AstraZeneca and marketed under the brand names Brilinta and Brilique. The compound acts by antagonizing the P2Y12 receptor, which plays a crucial role in platelet aggregation and thrombus formation .

Synthesis Analysis

The synthesis of 1S-epi-Ticagrelor involves several key methods that leverage organic chemistry techniques. The synthesis typically starts from readily available precursors, employing reactions such as:

  • Nucleophilic substitutions: This method allows for the introduction of functional groups necessary for biological activity.
  • Chiral resolution: Given that 1S-epi-Ticagrelor is a stereoisomer, techniques such as chiral chromatography are often used to isolate the desired enantiomer from racemic mixtures.
  • Functional group transformations: These transformations are crucial for modifying the molecular structure to enhance pharmacological properties.

Specific technical details regarding the reaction conditions, catalysts, and solvents used in these processes are typically proprietary or found in specialized chemical literature.

Molecular Structure Analysis

The molecular formula of 1S-epi-Ticagrelor is C23H28F2N6O4SC_{23}H_{28}F_{2}N_{6}O_{4}S. Its structure features a triazolopyrimidine core with various substituents that confer its biological activity. Key structural data include:

  • Molecular Weight: Approximately 480.57 g/mol.
  • 3D Structure: The compound can be represented in various formats such as SMILES and InChI for computational modeling and analysis.
  • Chirality: As an epimer of Ticagrelor, it has specific stereochemical configurations that are critical for its function .
Chemical Reactions Analysis

1S-epi-Ticagrelor undergoes several chemical reactions relevant to its pharmacological activity:

  • Binding to P2Y12 receptors: The primary reaction involves the binding of 1S-epi-Ticagrelor to the P2Y12 receptor, inhibiting ADP-mediated platelet activation.
  • Metabolic transformations: In vivo, 1S-epi-Ticagrelor may be metabolized by cytochrome P450 enzymes, leading to various metabolites that can also exhibit pharmacological activity or toxicity.

These reactions are essential for understanding both the efficacy and safety profiles of the compound.

Mechanism of Action

The mechanism of action of 1S-epi-Ticagrelor primarily involves:

  1. Inhibition of P2Y12 receptors: By blocking these receptors, 1S-epi-Ticagrelor prevents ADP from activating platelets, thereby reducing aggregation.
  2. Signal transduction interference: The blockade leads to decreased intracellular signaling pathways associated with platelet activation, including those mediated by G-proteins and phosphoinositide 3-kinase.

This mechanism is critical for its application in preventing thrombotic events such as myocardial infarction and stroke .

Physical and Chemical Properties Analysis

1S-epi-Ticagrelor exhibits several notable physical and chemical properties:

  • Solubility: It is classified as having low solubility according to the Biopharmaceutics Classification System, which may affect its absorption profile.
  • Stability: The compound's stability can vary based on pH and temperature conditions during storage and formulation.
  • Bioavailability: Similar to Ticagrelor, it has an oral bioavailability of approximately 36%, which influences dosing regimens .

These properties are vital for formulation development and therapeutic efficacy.

Applications

The primary scientific applications of 1S-epi-Ticagrelor include:

  • Antiplatelet therapy: It is utilized in clinical settings to manage patients with acute coronary syndrome or those at high risk for thrombotic events.
  • Research on platelet function: As a potent P2Y12 antagonist, it serves as a valuable tool in pharmacological studies aimed at understanding platelet biology and developing new antithrombotic agents.
Synthetic Methodologies and Stereochemical Optimization

Novel Asymmetric Synthesis Routes for 1S-epi-Ticagrelor

The synthesis of 1S-epi-Ticagrelor (chemical name: (1S,2S,3R,5S)-3-[7-[(1S,2S)-2-(3,4-Difluorophenyl)cyclopropylamino]-5-(propylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol) demands precise stereochemical control across multiple chiral centers. Recent methodologies have shifted toward biocatalytic and metal-catalyzed approaches to achieve the required 1S configuration. The cyclopropylamine intermediate serves as a crucial stereochemical building block, with enzymatic ketone reduction emerging as a superior strategy. A novel alcohol dehydrogenase from Rhodococcus kyotonensis (Rhky-ADH) enables asymmetric reduction of 2-Chloro-1-(3,4-difluorophenyl)ethanone to (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol with >99% enantiomeric excess and 99% conversion [7]. This biocatalytic route offers significant advantages over traditional chemical methods, eliminating substrate loss limitations inherent in racemic resolution approaches (maximum yield: 99.9% versus 49.9% for hydrolase-mediated resolutions).

Alternative industrial-scale approaches leverage chiral auxiliaries in cyclopropanation reactions. Engineered globin proteins from Bacillus subtilis facilitate asymmetric cyclopropanation of 3,4-difluorostyrene with ethyl diazoacetate, achieving gram-scale production with >99% diastereoselectivity and 98% enantioselectivity [7]. These methodologies represent a paradigm shift from early ticagrelor syntheses that required hazardous reagents (DIBAL-H, trifluoroacetic acid) and chromatographic purifications, which compromised scalability and stereochemical integrity [3].

Table 1: Comparison of Synthetic Routes to 1S-epi-Ticagrelor Key Intermediates

Synthetic ApproachCatalyst/EnzymeYield (%)ee/dr (%)Key Advantage
Biocatalytic ketone reductionRhky-ADH99>99 eeQuantitative yield, high stereoselectivity
Enzymatic cyclopropanationEngineered globin (B. subtilis)85>99 dr, 98 eeAvoids hazardous reagents
Chemical resolutionLipase (T. lanuginosus)49.9*>99 eeEstablished methodology
Metal-catalyzed asymmetricChiral Ru-complexes9095 eeBroad substrate scope

*Maximum theoretical yield for resolution

Stereoselective Strategies for Epimerization Control in Cyclopentane-Diol Derivatives

The cyclopentane-1,2-diol moiety presents significant epimerization challenges during synthesis due to the proximity of stereocenters and their sensitivity to acidic/basic conditions. Protecting group strategies are paramount for preserving the 1S,2S,3R,5S configuration throughout the synthetic sequence. The ethylene glycol ketal protection of the diol system effectively prevents undesired epimerization during subsequent reactions, particularly during triazolopyrimidine condensation and functionalization steps [1] [8]. This methodology demonstrates superior performance compared to traditional isopropylidene protections, as it withstands the reaction conditions required for triazole ring formation without detectable racemization.

Enzymatic desymmetrization offers an innovative approach to diol stereocontrol. Engineered alcohol dehydrogenases enable stereoselective reduction of diketo intermediates, directly establishing the desired stereochemistry in the cyclopentane ring [7]. This biocatalytic strategy circumvents epimerization risks associated with chemical reduction methods that require harsh hydride donors. The regioselective deprotection of the 1,2-diol system represents another critical control point. Optimized conditions using mild acids (e.g., dilute HCl in dichloromethane) at controlled temperatures (0-5°C) achieve quantitative deketalization while maintaining stereochemical integrity, yielding the target diol with <0.5% epimeric impurities [3] [8]. Thermal analysis (DSC) has proven essential for identifying safe operating windows during deprotection, as exothermic events above 33°C can trigger stereochemical degradation [3].

Optimization of Key Intermediates: Cyclopropylamine and Triazolopyrimidine Core Functionalization

Cyclopropylamine synthesis begins with the biocatalytically derived (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, which undergoes stereospecific transformation via Mitsunobu reaction or mesylate displacement to install the cyclopropane ring while retaining enantiomeric purity [7] [8]. Process intensification focuses on eliminating chromatographic purification through crystallization-driven purification. The development of diastereomeric salt formation using L-tartaric acid achieves >99.5% diastereomeric excess, effectively removing the undesired (1R,2R) enantiomer without chromatography [8]. This approach significantly enhances manufacturing feasibility compared to earlier methods requiring high-pressure reactions (72 psi) in autoclaves with extended reaction times (40-45 hours).

Triazolopyrimidine construction employs innovative diazotization methodologies to minimize impurity formation. Traditional sodium nitrite/acetic acid systems generate significant quantities of chloro impurity 27 that compromise final API purity. The implementation of "Resin-NO₂" technology in water/acetonitrile mixtures provides a safer, greener alternative that reduces critical impurities by >85% while maintaining yields >90% [3]. Condensation optimization between intermediates represents another key advancement: replacing ethanol with ethylene glycol solvent at 120-125°C with catalytic potassium iodide achieves complete conversion in <8 hours without high-pressure equipment, a substantial improvement over earlier processes requiring 30-50 hour reaction times [3] [8].

Table 2: Optimization of Key Reaction Steps for 1S-epi-Ticagrelor Synthesis

IntermediateTraditional ProcessOptimized ProcessImprovement
CyclopropylamineHigh-pressure condensation (72 psi)Diastereomeric salt crystallizationEliminated autoclave, reduced 45h → 8h
Triazolopyrimidine coreNaNO₂/AcOH diazotizationResin-NO₂ in H₂O/MeCNImpurity reduction >85%
Condensation reactionEthanol, 75-78°C, 30hEthylene glycol, KI, 120-125°C, 8hReaction time reduction 62.5%
DeprotectionAq. HCl in MeOHDilute HCl in DCM, 0-5°CEpimerization reduced to <0.5%

Properties

Product Name

1S-epi-Ticagrelor

IUPAC Name

(1S,2S,3R,5S)-3-[7-[[(1S,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol

Molecular Formula

C23H28F2N6O4S

Molecular Weight

522.6 g/mol

InChI

InChI=1S/C23H28F2N6O4S/c1-2-7-36-23-27-21(26-15-9-12(15)11-3-4-13(24)14(25)8-11)18-22(28-23)31(30-29-18)16-10-17(35-6-5-32)20(34)19(16)33/h3-4,8,12,15-17,19-20,32-34H,2,5-7,9-10H2,1H3,(H,26,27,28)/t12-,15-,16+,17-,19-,20+/m0/s1

InChI Key

OEKWJQXRCDYSHL-OVGQVHOSSA-N

Canonical SMILES

CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)OCCO)NC4CC4C5=CC(=C(C=C5)F)F

Isomeric SMILES

CCCSC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@H]([C@H]3O)O)OCCO)N[C@H]4C[C@H]4C5=CC(=C(C=C5)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.